REACTION_CXSMILES
|
[H-].[Na+].C(OCC)(=O)[CH2:4][C:5]([O:7]CC)=[O:6].Br[CH2:15][C:16]1[O:20][C:19]([CH3:21])=[N:18][C:17]=1[C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([Cl:28])[CH:23]=1>CN(C)C=O.O>[Cl:28][C:24]1[CH:23]=[C:22]([C:17]2[N:18]=[C:19]([CH3:21])[O:20][C:16]=2[CH2:15][CH2:4][C:5]([OH:7])=[O:6])[CH:27]=[CH:26][CH:25]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
oil
|
Quantity
|
0.47 g
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrCC1=C(N=C(O1)C)C1=CC(=CC=C1)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
cooling for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether
|
Type
|
WASH
|
Details
|
The ethyl ether layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethanol (20 ml)
|
Type
|
ADDITION
|
Details
|
followed by addition of 2N sodium hydroxide (20 ml)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
WASH
|
Details
|
washed with ethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether The extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
DISSOLUTION
|
Details
|
the oily residue (mostly, half-ester) was dissolved in pyridine (20 ml)
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
DISTILLATION
|
Details
|
The pyridine was then distilled off
|
Type
|
DISSOLUTION
|
Details
|
the residue [mostly, ethyl 4-(3-chlorophenyl)-2-methyloxazole-5-propionate] was dissolved in a mixture of ethanol (10 ml) and 2N sodium hydroxide (10 ml)
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C=1N=C(OC1CCC(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |